4-(3-Aminobenzo[d]furan-2-yl)-6-chlorochromen-2-one
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Overview
Description
4-(3-Aminobenzo[d]furan-2-yl)-6-chlorochromen-2-one is a heterocyclic compound that combines the structural features of benzofuran and chromenone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobenzo[d]furan-2-yl)-6-chlorochromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of 3-aminobenzo[d]furan, followed by its reaction with 6-chlorochromen-2-one under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminobenzo[d]furan-2-yl)-6-chlorochromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-(3-Aminobenzo[d]furan-2-yl)-6-chlorochromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(5-nitrofuran-2-yl)-1,3,4-thiadiazole exhibit similar antimicrobial activities.
Chromenone Derivatives: Compounds such as 6-chlorochromen-2-one share structural similarities and may exhibit comparable biological activities.
Uniqueness
4-(3-Aminobenzo[d]furan-2-yl)-6-chlorochromen-2-one is unique due to its combined structural features of benzofuran and chromenone, which contribute to its diverse biological activities. This dual structural motif enhances its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-6-chlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-9-5-6-14-11(7-9)12(8-15(20)21-14)17-16(19)10-3-1-2-4-13(10)22-17/h1-8H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKQOEDHJPYYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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